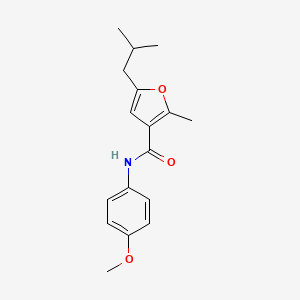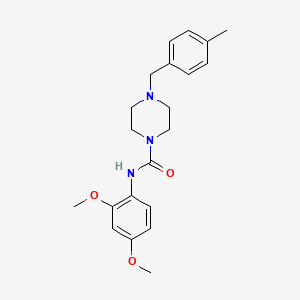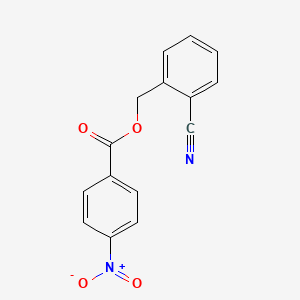
5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide, also known as IBF, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptor CB1 and has been widely used in scientific research to understand the mechanism of action of cannabinoids and their effects on the body.
Wirkmechanismus
5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide acts as a potent agonist of the CB1 receptor, which is located in the central nervous system and is responsible for the psychoactive effects of cannabinoids. It binds to the CB1 receptor with high affinity and activates the signaling pathways that lead to the release of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, induce hypothermia, and produce sedative and anxiolytic effects. It has also been shown to affect the cardiovascular system, the immune system, and the reproductive system.
Vorteile Und Einschränkungen Für Laborexperimente
5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide has several advantages for lab experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for studying the function of the endocannabinoid system. It is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments.
However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life and can be rapidly metabolized, which can make it difficult to interpret the results of experiments. It can also produce side effects such as hypothermia and sedation, which can confound the interpretation of behavioral experiments.
Zukünftige Richtungen
There are several future directions for research on 5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide and cannabinoids in general. One area of research is to investigate the potential therapeutic applications of cannabinoids in the treatment of pain, anxiety, and addiction. Another area of research is to understand the role of the endocannabinoid system in the regulation of mood, cognition, and behavior. Finally, there is a need for further research to develop more selective and potent agonists and antagonists of the cannabinoid receptors, which could have important implications for the development of new drugs for a range of medical conditions.
Conclusion
In conclusion, this compound is a potent agonist of the CB1 receptor that has been widely used in scientific research to study the effects of cannabinoids on the body. It has several advantages for lab experiments, but also has some limitations that need to be taken into account. Future research on this compound and cannabinoids in general could lead to important discoveries about the role of the endocannabinoid system in health and disease.
Synthesemethoden
The synthesis of 5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide involves the reaction of 4-methoxybenzaldehyde with isobutylamine to form the Schiff's base, which is then reduced with sodium borohydride to obtain the final product. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been used to investigate the role of the endocannabinoid system in pain, anxiety, and addiction. It has also been used to study the pharmacological properties of cannabinoids and their potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-11(2)9-15-10-16(12(3)21-15)17(19)18-13-5-7-14(20-4)8-6-13/h5-8,10-11H,9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHXOJIXONGJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CC(C)C)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5344924.png)
![1-ethyl-N-[1-(4-ethylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5344927.png)

![2-[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-isopropylacetamide](/img/structure/B5344938.png)
![7-acetyl-N-[(1R)-1-methylpentyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5344941.png)
![5-bromo-N-(1-{[(4-nitrophenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-2-furamide](/img/structure/B5344942.png)
![7-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-methyl-4(3H)-quinazolinone](/img/structure/B5344946.png)
![N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5344972.png)
![(1-{[3-(4-chlorophenyl)piperidin-1-yl]carbonyl}cyclopropyl)amine](/img/structure/B5344980.png)
![4-phenyl-N-[3-(1H-tetrazol-5-yl)phenyl]butanamide](/img/structure/B5344997.png)


![methyl 4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methoxy]benzoate](/img/structure/B5345011.png)
![[3-benzyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5345018.png)